molecular formula C9H6INO2 B3283012 5-Iodo-1-methylindoline-2,3-dione CAS No. 76034-84-9

5-Iodo-1-methylindoline-2,3-dione

Cat. No. B3283012
CAS RN: 76034-84-9
M. Wt: 287.05 g/mol
InChI Key: FVRVCKWJOSBBDD-UHFFFAOYSA-N
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Description

5-Iodo-1-methylindoline-2,3-dione, also known as 5-iodo-N-methylisatin, is a chemical compound with the molecular formula C9H6INO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of 5-Iodo-1-methylindoline-2,3-dione involves the reaction of 5-iodoisatin with sodium hydride in N,N-dimethyl-formamide, followed by a reaction with methyl iodide . The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance .


Molecular Structure Analysis

The molecular weight of 5-Iodo-1-methylindoline-2,3-dione is 287.05 . The structure of this compound can be analyzed using various techniques such as 2D or 3D molecular modeling .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-1-methylindoline-2,3-dione include its molecular weight, molecular formula, and structure . More specific properties such as melting point, boiling point, and density can be found in specialized databases .

Safety and Hazards

The safety data sheet for indoline-2,3-dione, a related compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing vapors, mist, or gas, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and application of 5-Iodo-1-methylindoline-2,3-dione and related compounds are vast. Indole derivatives are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs and several plants . Therefore, the development of novel methods of synthesis and the investigation of their biological properties have attracted the attention of the scientific community .

properties

IUPAC Name

5-iodo-1-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVCKWJOSBBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-methylindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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